Benzylamine, N-(2-chloroethyl)-2-ethoxy-5-nitro-
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Overview
Description
N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloroethyl group, an ethoxy group, and a nitrobenzylamine moiety, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-5-nitrobenzylamine with 2-chloroethanol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the chloroethyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can lead to various substituted benzylamine compounds.
Scientific Research Applications
N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine involves its interaction with molecular targets through its reactive functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can affect their function. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N-nitrosoureas: These compounds share the chloroethyl group and are known for their anticancer activity.
2-Chloroethylamine derivatives: Similar in structure but may have different functional groups attached.
Uniqueness
N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine is unique due to the combination of its functional groups, which confer specific reactivity and potential applications that are distinct from other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
56538-02-4 |
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Molecular Formula |
C11H15ClN2O3 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-chloro-N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H15ClN2O3/c1-2-17-11-4-3-10(14(15)16)7-9(11)8-13-6-5-12/h3-4,7,13H,2,5-6,8H2,1H3 |
InChI Key |
VMCCMKJABCHXOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])CNCCCl |
Origin of Product |
United States |
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